2-Ethenyl-6-methylpyrazine

Description

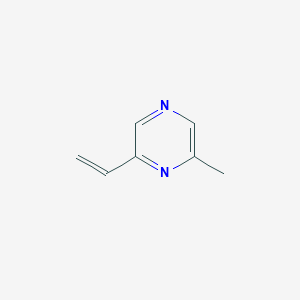

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-8-4-6(2)9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXOOWGVLDEHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930406 | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13925-09-2 | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Ethenyl-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

2-Ethenyl-6-methylpyrazine, also known as 2-methyl-6-vinylpyrazine, is a heterocyclic organic compound with the chemical formula C₇H₈N₂.[1][2] It is recognized for its presence in the aroma of various food products and as a significant component of the male papaya fruit fly (Toxotrypana curvicauda) sex pheromone. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and known biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally determined and estimated data from various sources.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | [1][2] |

| Molecular Weight | 120.15 g/mol | [1] |

| CAS Number | 13925-09-2 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [3] |

| Boiling Point | 172.0-173.0 °C at 760 mmHg (estimated) | [3] |

| Melting Point | 74-75 °C | [4] |

| Density | 1.017 g/cm³ | [4] |

| Vapor Pressure | 1.775 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 63.7 °C (Tag Closed Cup) (estimated) | [3] |

| Solubility | Soluble in alcohol. Water solubility estimated at 6522 mg/L at 25 °C. | [3] |

| logP (o/w) | 1.043 (estimated) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum of this compound is available through the NIST WebBook, providing a fragmentation pattern that is key to its identification.[2]

-

NMR and IR Spectroscopy: While detailed, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectra are limited, predictive tools can offer insights into the expected spectral features. Further experimental work is required for a complete spectroscopic characterization.

Experimental Protocols

Synthesis of this compound

General Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the one-pot microwave-assisted synthesis of this compound.

Biological Significance and Signaling

The primary documented biological role of this compound is as a key component of the male-produced sex pheromone of the papaya fruit fly, Toxotrypana curvicauda.[5] This compound plays a crucial role in the chemical communication and mating behavior of this insect species.

While the precise signaling pathway and receptor interactions within the insect's olfactory system have not been fully elucidated in publicly available literature, a general model for pheromone detection can be proposed.

Proposed Pheromone Signaling Pathway:

Caption: A generalized diagram of a pheromone signaling pathway in an insect olfactory system.

Safety and Toxicology

Currently, there is limited specific toxicological data available for this compound in comprehensive public databases. General safety precautions for handling chemical compounds in a laboratory setting are advised. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a noteworthy pyrazine derivative with established significance in the field of chemical ecology as an insect pheromone. While its basic chemical properties are partially characterized, there remains a need for more extensive experimental data, particularly in the areas of spectroscopy and detailed synthesis protocols. Further research into its biological activity and signaling pathways could provide valuable insights for applications in pest management and other areas of chemical biology.

References

An In-depth Technical Guide to 2-Ethenyl-6-methylpyrazine (CAS Number: 13925-09-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 2-Ethenyl-6-methylpyrazine. It is intended for informational purposes for a scientific audience. Significant gaps in the publicly available literature exist regarding detailed experimental protocols, comprehensive biological activity, and specific toxicological data for this compound.

Introduction

This compound, also known as 2-methyl-6-vinylpyrazine, is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are noted for their significant contributions to the aromas of various food products and their diverse pharmacological activities. This guide provides a summary of the known chemical and physical properties, potential applications, and available data for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| CAS Number | 13925-09-2 | [1] |

| Molecular Formula | C₇H₈N₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-6-vinylpyrazine | [2][3] |

| Appearance | Colorless to pale yellow liquid (estimated) | [2] |

| Boiling Point | 172.4 °C at 760 mmHg | |

| Flash Point | 63.7 °C | |

| Density | 1.017 g/cm³ | |

| Vapor Pressure | 1.78 mmHg at 25°C | |

| Refractive Index | 1.559 | |

| Solubility | Slightly soluble in Chloroform and Methanol. |

Synthesis and Manufacturing

A patented method for a structurally related compound, 2-ethyl-3,6-dimethylpyrazine, involves the Minisci reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of a catalyst system[4]. This suggests that a similar radical substitution approach might be adaptable for the synthesis of this compound.

Conceptual Synthesis Workflow

Below is a conceptual workflow for a potential synthesis and purification process. Note: This is a generalized workflow and has not been experimentally validated for this specific compound.

Caption: A generalized workflow for the potential synthesis of this compound.

Spectroscopic Data

Detailed experimental parameters for the acquisition of spectroscopic data for this compound are not widely published. However, mass spectrometry data is available.

Mass Spectrometry: The National Institute of Standards and Technology (NIST) provides the electron ionization mass spectrum for this compound[3]. The spectrum can be accessed through the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While predicted NMR spectra may be available through some databases, experimentally obtained and verified 1H NMR, 13C NMR, and IR spectra, along with the detailed protocols for their acquisition, are not currently available in the scientific literature.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied. However, the broader class of pyrazine derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

One study has reported that 2-ethenyl-6-methyl-pyrazine is produced by the bacterium Brevibacillus brevis[5]. While this suggests a potential role in microbial interactions, the specific antimicrobial activity of the isolated compound has not been detailed.

Given its aromatic properties, this compound is primarily used in the flavor and fragrance industry. It is a known constituent of the aroma of certain cooked foods.

Potential Research Directions

The lack of data on the biological activity of this compound presents an opportunity for further research. A logical workflow for investigating its potential biological effects is proposed below.

Caption: A proposed workflow for the investigation of the biological activities of this compound.

Analytical Methods

The quantitative analysis of pyrazines in various matrices, particularly in food, is typically performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC)[6][7].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Sample preparation often involves headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of the analyte from the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation and quantification of pyrazines. A study on the separation of the related compound 2-ethyl-6-methylpyrazine utilized a polysaccharide chiral stationary phase column with a mobile phase of cyclohexane/isopropanol[6].

Experimental Protocol: General GC-MS Analysis of Pyrazines in a Food Matrix (Illustrative)

Note: This is a generalized protocol and would require optimization and validation for the specific analysis of this compound.

-

Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): The vial is incubated at a controlled temperature to allow the volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the gas chromatograph. The analytes are separated on a suitable capillary column (e.g., DB-WAX or HP-5ms) and detected by a mass spectrometer.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Toxicology and Safety

There is a lack of specific toxicological data for this compound in publicly available literature. For the structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, the oral LD₅₀ in rats is reported to be 460 mg/kg, and it is noted as an irritant to the skin, eyes, and upper respiratory tract[8]. Ninety-day feeding studies in rats established a no-observed-adverse-effect level (NOAEL) of 12.5 mg/kg/day and 17-18 mg/kg/day in two separate studies[8]. While some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells, they were non-mutagenic in bacterial assays[8]. Given the limited data, this compound should be handled with appropriate laboratory safety precautions.

Conclusion

References

- 1. This compound | C7H8N2 | CID 518838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-6-vinyl pyrazine, 13925-09-2 [thegoodscentscompany.com]

- 3. Pyrazine, 2-ethenyl-6-methyl- [webbook.nist.gov]

- 4. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Ethenyl-6-methylpyrazine in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenyl-6-methylpyrazine is a volatile heterocyclic organic compound that contributes to the desirable nutty, roasted, and baked aromas of a variety of thermally processed foods. As a member of the pyrazine family, it is primarily formed through the Maillard reaction between reducing sugars and amino acids during cooking. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food products, detailing its formation pathways, analytical methodologies for its quantification, and a summary of its known biological and toxicological properties. This document is intended to be a resource for researchers in food science, flavor chemistry, and drug development who are interested in the characteristics and implications of this potent aroma compound.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the flavor profiles of many cooked foods, including baked goods, roasted coffee, and cocoa products.[1] Among these, this compound is of particular interest due to its characteristic roasted and nutty aroma. Its presence is a direct result of the complex series of chemical reactions known as the Maillard reaction, which occurs when foods are heated. Understanding the natural occurrence and formation of this compound is crucial for food quality control and the development of novel flavors. For drug development professionals, knowledge of the prevalence and potential biological activities of such dietary compounds is also of increasing importance.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of heat-processed foods. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present. The following table summarizes the quantitative data available in the scientific literature for the occurrence of this compound in various food products.

| Food Product | Concentration Range | Reference |

| Potato-based Matrix (baked) | 3.4 - 7.4 (relative area) | [2] |

| Roasted Peanuts (runner and virginia market-types) | Present in roasted samples | [3] |

| Spent Coffee Grounds | 66.40 - 170.3 µg/L | [4] |

| Soy Sauce | Contributes to roasted attributes | [5] |

Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. The formation of ethenyl-substituted pyrazines is a multi-step process that involves the initial formation of alkylpyrazines, followed by an aldol-type condensation with aldehydes, such as formaldehyde.

The key precursors for the pyrazine ring itself are α-aminocarbonyl compounds, which are formed from the Strecker degradation of amino acids. The subsequent condensation of these intermediates leads to the formation of dihydropyrazines, which are then oxidized to form alkylpyrazines. The ethenyl group is typically introduced through the reaction of a methyl-substituted pyrazine with an aldehyde.

Experimental Protocols for Analysis

The analysis of this compound in food is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method allows for the sensitive and selective detection and quantification of volatile and semi-volatile compounds in complex food matrices.

Generalized HS-SPME-GC-MS Protocol

The following is a generalized protocol for the analysis of pyrazines, including this compound, in a food sample. Optimization of specific parameters is often necessary for different food matrices.

-

Sample Preparation:

-

Homogenize a solid food sample.

-

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

For liquid samples, an equivalent volume can be used.

-

Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.

-

Addition of a salt (e.g., NaCl) can improve the release of volatile compounds from the matrix.

-

-

HS-SPME Extraction:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile compounds, including pyrazines.[6]

-

Equilibration: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the heated GC injector (e.g., at 250°C) in splitless mode.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is typically used for the separation of pyrazines.

-

Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.

-

-

Biological and Toxicological Information

Signaling Pathways

Currently, there is a lack of specific scientific literature describing the direct interaction of this compound with biological signaling pathways. Its primary role in a biological context is as an aroma-active compound that contributes to the sensory perception of food.

Toxicology and Safety

Pyrazine derivatives, as a class of compounds, have been assessed for their safety as food flavoring ingredients.[7] While specific toxicological data for this compound is limited, information on structurally similar compounds can provide some insights. For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine has been studied in rats, with a reported LD50 of 460 mg/kg.[8] It is also noted to be an irritant to the skin, eyes, and upper respiratory tract.[8] In general, pyrazines are considered to have low toxicity at the levels typically found in food. Some pyrazine compounds have also been investigated for potential antimicrobial activities.[9] However, more research is needed to fully understand the biological effects of this compound.

Conclusion

This compound is a key aroma compound naturally present in a variety of cooked foods, contributing to their desirable roasted and nutty flavors. Its formation is intricately linked to the Maillard reaction, a cornerstone of food chemistry. The analysis of this compound is well-established, with HS-SPME-GC-MS being the method of choice. While its primary role is in the sensory properties of food, and it is considered safe at typical dietary levels, further research into its potential biological activities could be a fruitful area of investigation for both food scientists and drug development professionals. This guide provides a foundational understanding of the current knowledge surrounding this important flavor molecule.

References

- 1. 3,5(6)-cocoa pyrazine, 55031-15-7 [thegoodscentscompany.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. ccsenet.org [ccsenet.org]

- 4. Valorization of Spent Coffee Grounds as a Natural Source of Bioactive Compounds for Several Industrial Applications—A Volatilomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Formation Pathways of Pyrazines in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core formation pathways of pyrazines in the Maillard reaction, a cornerstone of flavor chemistry with implications extending to pharmaceutical and biological contexts. This document details the key chemical mechanisms, summarizes quantitative data from pivotal studies, and provides detailed experimental protocols for the investigation of these important heterocyclic compounds.

Core Formation Pathways of Pyrazines

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are paramount to the desirable roasted, nutty, and toasted aromas in a vast array of thermally processed foods and are also investigated for their biological activities.[1] Their formation during the Maillard reaction is a complex process primarily initiated by the condensation of an amine source, such as an amino acid or peptide, with a carbonyl compound, typically a reducing sugar.[2][3]

The most widely accepted mechanism for pyrazine formation is centered around the Strecker degradation of amino acids.[4][5] This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, which is an intermediate product of sugar degradation in the Maillard reaction.[6] The Strecker degradation leads to the formation of a Strecker aldehyde and an α-aminoketone.[7][8]

Two molecules of the resultant α-aminoketone can then condense to form an unstable dihydropyrazine intermediate.[7][9] Subsequent oxidation of this intermediate yields the stable, aromatic pyrazine ring.[3][9] The specific substituents on the pyrazine ring are determined by the side chains of the original amino acids and the structure of the dicarbonyl compounds involved.[10]

An alternative pathway that does not rely on Strecker degradation has also been proposed. In this mechanism, α-amino acids can undergo decarbonylation to produce reactive 1-hydroxyamine intermediates. Deamination of these intermediates can also lead to the formation of Strecker aldehydes and ammonia, with the released ammonia reacting with acyloins (sugar degradation products) to generate pyrazines.[4][5]

The structure of the amino source significantly influences pyrazine formation. Studies have shown that peptides, particularly those with low molecular weight (<1 kDa), can be more efficient precursors for pyrazine formation than free amino acids.[11][12] The specific amino acid sequence in peptides also plays a crucial role in the type and quantity of pyrazines produced.[7][13] Lysine, with its two amino groups, is a particularly potent precursor for pyrazine generation.[14][15]

The reaction conditions, including temperature, pH, and water content, also exert a significant influence on pyrazine formation. Higher pH generally favors pyrazine formation.[12][16]

Signaling Pathway Diagram

Quantitative Data on Pyrazine Formation

The yield and type of pyrazines formed are highly dependent on the specific reactants and reaction conditions. The following tables summarize quantitative findings from various model system studies.

Table 1: Influence of Amino Acid Type on Pyrazine Formation

| Amino Acid(s) | Key Pyrazines Formed | Relative Yield/Observation | Reference |

| Lysine | Methylpyrazine, 2,6-Dimethylpyrazine, Ethyl-5-methylpyrazine | Highest total pyrazine yield among tested amino acids. | [17] |

| Glutamic Acid | Methylpyrazine, Ethylpyrazine | Lower total pyrazine yield compared to lysine. | [17] |

| Glutamine | 2,6-Dimethylpyrazine | Higher total pyrazine yield than glutamic acid and alanine. | [17] |

| Alanine | 2,5-Dimethyl-3-ethylpyrazine | Lowest total pyrazine yield among the four tested amino acids. | [17] |

| Serine | Pyrazine, Methylpyrazine, Ethylpyrazine | Formation of various pyrazines at 120°C and 300°C. | [18] |

| Threonine | 2,5-Dimethylpyrazine, Trimethylpyrazine | Formation of various pyrazines at 120°C and 300°C. | [18] |

| Lysine-containing dipeptides (e.g., Arg-Lys, His-Lys) | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Higher pyrazine production compared to corresponding free amino acids. | [7] |

Table 2: Effect of Reaction Conditions on Pyrazine Formation

| Parameter | Condition | Effect on Pyrazine Formation | Reference |

| pH | Increased from 5.0 to 9.0 | Pyrazine formation is favored at higher pH. | [16] |

| Temperature | 120°C vs. 300°C | Higher temperatures generally increase pyrazine yields. | [18] |

| Precursor Type | Dipeptides vs. Free Amino Acids | Dipeptides generally produce more pyrazines than free amino acids. | [11] |

| Amino Acid Combination | Single vs. Mixed Amino Acids | Reactions with single amino acids generally yield higher total pyrazine concentrations than mixtures. | [17] |

Experimental Protocols

Maillard Reaction Model System for Pyrazine Formation

This protocol is a generalized procedure based on methodologies reported in the literature for studying pyrazine formation in a controlled laboratory setting.[7][19]

Materials:

-

Amino acid(s) or peptide(s) of interest (e.g., L-lysine, L-glutamine, Arg-Lys dipeptide)

-

Reducing sugar (e.g., D-glucose)

-

Phosphate buffer (0.2 mol/L, pH adjusted to desired value, e.g., 7.0 or 8.0)

-

Reaction vessels (e.g., sealed glass vials or a high-pressure reactor)

-

Heating apparatus (e.g., oven, heating block, or oil bath)

-

Internal standard for quantification (e.g., 2,4,6-trimethylpyridine in methanol)

Procedure:

-

Reactant Preparation: Prepare solutions of the amino acid/peptide and reducing sugar in the phosphate buffer at desired concentrations (e.g., 0.15 mol/L each). For solid-phase reactions, mix the reactants in powdered form.

-

Reaction Setup: Transfer a defined volume of the reactant mixture (e.g., 10 mL) into a reaction vessel. If using an internal standard for quantification, add a known amount at this stage.

-

Sealing and Heating: Securely seal the reaction vessels to prevent the loss of volatile products. Place the vessels in the preheated heating apparatus set to the desired reaction temperature (e.g., 140°C or 150°C).

-

Reaction Time: Allow the reaction to proceed for the specified duration (e.g., 90 minutes or 2 hours).

-

Cooling: After the designated reaction time, promptly cool the reaction vessels in an ice bath to quench the reaction.

-

Sample Preparation for Analysis: The resulting Maillard reaction products (MRPs) are now ready for extraction and analysis of pyrazines.

Extraction and Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a widely used, sensitive, and solvent-free technique for the analysis of volatile compounds like pyrazines.[1][20]

Equipment and Materials:

-

GC-MS system

-

SPME autosampler or manual holder

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and septa

-

Heater-stirrer or water bath

-

Maillard reaction product sample from Protocol 3.1

Procedure:

-

Sample Aliquoting: Place a precise amount of the liquid or solid MRP sample into a headspace vial. For solid samples, the addition of a small amount of deionized water may be beneficial.

-

Equilibration: Seal the vial and place it in a heater-stirrer or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 45°C or 80°C) for a set time (e.g., 20 minutes) to allow volatile pyrazines to partition into the headspace.[1][7]

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC. The high temperature of the inlet desorbs the pyrazines from the fiber onto the GC column.

-

Chromatographic Separation: The separated compounds elute from the GC column and enter the mass spectrometer.

-

Mass Spectrometric Detection: The mass spectrometer ionizes the compounds and separates them based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Identification and Quantification: Identify the pyrazines by comparing their mass spectra with a reference library (e.g., NIST). Quantify the compounds by comparing their peak areas to that of the internal standard.[7]

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 18. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

Sensory Profile of 2-Ethenyl-6-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenyl-6-methylpyrazine, also known as 2-methyl-6-vinylpyrazine, is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are widely recognized for their significant contribution to the aroma and flavor of a vast array of food products, particularly those that undergo thermal processing such as roasting, baking, and frying. This technical guide provides a comprehensive overview of the sensory characteristics of this compound, details the experimental protocols for its sensory analysis, and describes the known signaling pathways involved in its perception.

Sensory Characteristics

Data Presentation: Sensory Profile

The following table summarizes the known sensory characteristics of this compound. For comparative context, data for the structurally similar and more extensively studied compound, 2-ethyl-6-methylpyrazine, is also included.

| Compound | Odor Profile | Taste Profile | Odor Threshold | Taste Threshold |

| This compound | Nutty, Hazelnut[1] | Hazelnut[1] | Data not available | Data not available |

| 2-Ethyl-6-methylpyrazine | Roasted potato, Nutty[2] | Roasted hazelnut[2] | Data not available | Data not available |

Note: The absence of quantitative threshold data for this compound highlights an area for future research to fully elucidate its sensory impact. The sensory descriptors for 2-ethyl-6-methylpyrazine are provided to offer a point of reference within the same chemical class. It is crucial to distinguish between the 'ethenyl' (vinyl) and 'ethyl' substituent, as this structural difference is expected to influence the sensory properties.

Experimental Protocols

The sensory analysis of pyrazines like this compound typically involves a combination of instrumental and sensory evaluation techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or water). For complex food matrices, a volatile extraction method such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) is employed.

-

Gas Chromatographic Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or DB-Wax) to separate the volatile compounds based on their boiling points and polarities.

-

Effluent Splitting: At the outlet of the GC column, the effluent is split into two pathways. A portion is directed to a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification, while the other portion is directed to a sniffing port.

-

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and the retention time.

-

Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the conventional detector to correlate specific chemical compounds with their perceived aromas.

Sensory Panel Evaluation for Threshold Determination (3-Alternative Forced-Choice Test)

The 3-Alternative Forced-Choice (3-AFC) test is a standard method for determining sensory thresholds.[3]

Methodology:

-

Panelist Selection and Training: A panel of human assessors is selected and trained to recognize and rate the intensity of the specific aroma or taste of this compound.

-

Sample Preparation: A series of solutions of this compound are prepared in ascending concentrations in a neutral medium (e.g., deionized water for odor threshold, or a specific food base for taste threshold).

-

Test Procedure: In each trial, a panelist is presented with three samples: two blanks (the neutral medium) and one containing a specific concentration of this compound. The panelist is asked to identify the sample that is different from the other two.

-

Data Collection: The procedure is repeated for each concentration level, and the number of correct identifications is recorded.

-

Threshold Calculation: The detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample. Statistical models, such as the geometric mean of the last concentration not detected and the first concentration correctly identified, are often used for calculation.

Signaling Pathways and Visualization

The perception of pyrazines is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway for Pyrazines

Recent research has identified the olfactory receptor OR5K1 as a key receptor for the detection of a range of pyrazines.[4] The binding of a pyrazine molecule, such as this compound, to this G-protein coupled receptor (GPCR) initiates a signal transduction cascade. This cascade typically involves the activation of the G-protein Gαolf, which in turn activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron and the generation of an action potential that is transmitted to the brain for processing.

Caption: Figure 1. Olfactory Signaling Pathway for Pyrazines

Experimental Workflow for Sensory Analysis

The logical flow for the comprehensive sensory analysis of a compound like this compound involves several interconnected stages, from initial chemical analysis to detailed sensory evaluation.

References

- 1. 2-methyl-6-vinyl pyrazine, 13925-09-2 [thegoodscentscompany.com]

- 2. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Perception of Alkylpyrazines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the olfactory perception of alkylpyrazines, a class of volatile organic compounds crucial to the aroma of many foods and beverages, and which also function as semiochemicals in inter- and intra-species communication. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the molecular mechanisms, quantitative sensory data, and experimental methodologies relevant to the study of these potent odorants.

Introduction to Alkylpyrazines

Alkylpyrazines are heterocyclic aromatic compounds that are naturally occurring or formed during heat processing of food through the Maillard reaction.[1][2] They are key contributors to the characteristic nutty, roasted, and earthy aromas of products like coffee, cocoa, and roasted nuts.[1][2] Beyond their role in food science, alkylpyrazines serve as vital semiochemicals, conveying information between organisms.[3] The perception of these molecules is mediated by specific olfactory receptors, initiating a signaling cascade that results in the sensation of smell. Understanding the nuances of this perception is critical for food technology, flavor chemistry, and the study of chemical ecology.

The Olfactory Signal Transduction Pathway

The perception of alkylpyrazines, like all odorants, begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an alkylpyrazine to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The canonical olfactory signal transduction pathway is as follows:

-

Odorant Binding: An alkylpyrazine molecule binds to a specific olfactory receptor (e.g., OR5K1).[3]

-

G-protein Activation: The activated OR interacts with a heterotrimeric G-protein (Gαolf). This interaction causes the Gαolf subunit to release GDP and bind GTP, leading to its dissociation from the βγ subunits.

-

Adenylate Cyclase Activation: The GTP-bound Gαolf subunit activates adenylate cyclase III.

-

cAMP Production: Activated adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the olfactory sensory neuron membrane.

-

Signal Amplification: The influx of Ca²⁺ also opens Ca²⁺-activated Cl⁻ channels. Due to a high intracellular Cl⁻ concentration, the opening of these channels results in an efflux of Cl⁻, further depolarizing the cell.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain.

Quantitative Data on Alkylpyrazine Perception

The perception of alkylpyrazines is highly dependent on their chemical structure, which influences their odor threshold and interaction with olfactory receptors. The following tables summarize key quantitative data from the literature.

Table 1: Odor Detection Thresholds of Selected Alkylpyrazines

The odor detection threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. These values can vary depending on the medium (e.g., water, air) in which they are measured.

| Alkylpyrazine | Odor Description | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) | References |

| 2-Methylpyrazine | Nutty, roasted, cocoa | 35,000 | - | [4] |

| 2,5-Dimethylpyrazine | Nutty, roasted, potato | 35,000 | - | [4] |

| 2,3-Dimethylpyrazine | Roasted, nutty | - | - | [2] |

| 2,6-Dimethylpyrazine | Roasted, nutty | - | - | [2] |

| Trimethylpyrazine | Roasted, nutty, coffee | 1,000 | 50 | [1][4] |

| Tetramethylpyrazine | Nutty, earthy | 38,000 (ppb) | - | [4] |

| 2-Ethyl-3-methylpyrazine | Earthy, nutty, potato | 1 | - | [5] |

| 2-Ethyl-5-methylpyrazine | Roasted, nutty | - | - | [5] |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, nutty, powerful | 0.04 | 0.011 | [4] |

| 2-Methoxy-3-isopropylpyrazine | Green bell pepper, earthy | 0.002 | - | [5] |

| 2-Methoxy-3-isobutylpyrazine | Green bell pepper | 0.001-0.002 | - | [6] |

Table 2: In-Vitro Activity of Alkylpyrazines on Olfactory Receptor OR5K1

Recent research has identified the human olfactory receptor OR5K1 as a specific detector for a range of food-related alkylpyrazines.[3] The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

| Alkylpyrazine | EC₅₀ (µM) | Reference |

| 2,3-Diethyl-5-methylpyrazine | 10.29 | [7][8] |

| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | [7] |

| 2-Ethyl-3,5(6)-dimethylpyrazine (mixture) | 21.18 | [7][8] |

Experimental Protocols

A variety of experimental techniques are employed to study the olfactory perception of alkylpyrazines. Below are detailed methodologies for key experiments.

Heterologous Expression and Screening of Olfactory Receptors

This in vitro method is used to identify the specific olfactory receptors that respond to particular odorants.

Objective: To express a specific olfactory receptor in a host cell line and measure its response to a panel of alkylpyrazines.

Methodology:

-

Cloning of the Olfactory Receptor: The coding sequence of the target olfactory receptor (e.g., human OR5K1) is amplified by PCR and cloned into an expression vector.

-

Cell Culture and Transfection: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. The cells are then transfected with the expression vector containing the olfactory receptor gene, along with accessory proteins like Receptor-Transporting Proteins (RTPs) that facilitate the trafficking of the receptor to the cell surface, and a promiscuous G-protein subunit like Gα15 to couple the receptor to a downstream signaling pathway.[5][9]

-

Reporter Gene Assay: A reporter gene, such as luciferase, under the control of a promoter responsive to intracellular signaling (e.g., a cAMP response element), is co-transfected.

-

Odorant Stimulation: After a period of incubation to allow for protein expression, the transfected cells are exposed to a range of concentrations of different alkylpyrazines.

-

Signal Detection: The activation of the olfactory receptor by an alkylpyrazine will initiate the intracellular signaling cascade, leading to the expression of the reporter gene. The signal, for instance, luminescence from the luciferase assay, is then measured.[5]

-

Data Analysis: The dose-response relationship is plotted to determine the EC₅₀ value for each active alkylpyrazine.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific compounds in a complex mixture that are responsible for its aroma.

Objective: To separate the volatile compounds in a sample and identify which ones have a perceivable odor.

Methodology:

-

Sample Preparation: A sample containing volatile alkylpyrazines (e.g., coffee extract) is prepared, often through solvent extraction or solid-phase microextraction (SPME).

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to a sniffing port.[10]

-

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for any detected odor.[11]

-

Data Correlation: The data from the chemical detector (e.g., retention time and mass spectrum) is correlated with the sensory data from the olfactometry to identify the specific chemical compounds responsible for the perceived odors.[10]

Animal Behavioral Assays

Behavioral tests in animal models, such as mice, are used to assess the in vivo perception of odors.

Objective: To determine if an animal can detect and discriminate between different alkylpyrazines.

Methodology (Habituation-Dishabituation Test):

-

Animal Acclimation: A mouse is placed in a clean cage and allowed to acclimate to the environment.

-

Odorant Preparation: Solutions of different alkylpyrazines and a control solvent are prepared. A cotton swab is dipped in the test odorant.

-

Habituation Trials: The odor-impregnated cotton swab is presented to the mouse for a fixed duration (e.g., 1 minute), and the time the mouse spends sniffing the swab is recorded. This is repeated for several trials with the same odor. Typically, the sniffing time decreases across trials as the mouse habituates to the odor.[12][13]

-

Dishabituation Trial: A new, different alkylpyrazine is presented to the mouse. If the mouse can discriminate between the two odors, the sniffing time will increase significantly compared to the last habituation trial.[12][13]

-

Data Analysis: The sniffing times for each trial are compared to determine if habituation and dishabituation occurred, indicating the animal's ability to detect and discriminate the odors.

Structure-Odor Relationships

The odor character and potency of alkylpyrazines are strongly influenced by the type, number, and position of the alkyl substituents on the pyrazine ring.

-

Substitution Pattern: The position of alkyl groups significantly impacts the odor threshold. For instance, substitution at the 2, 3, and 5 positions of the pyrazine ring is often associated with potent odor activity.[14]

-

Alkyl Chain Length and Bulk: Increasing the size of the alkyl substituent can alter the odor profile and potency. There is an optimal size for substituents to fit into the binding pocket of the olfactory receptor.[1] For example, replacing a methyl group with an ethyl group can dramatically decrease the odor threshold.[1]

-

Polar Substituents: The introduction of polar groups, such as a methoxy group, can significantly lower the odor threshold and impart distinct "green" or "vegetative" notes.[6]

Conclusion

The study of the olfactory perception of alkylpyrazines is a multifaceted field that integrates chemistry, molecular biology, and neuroscience. The methodologies and data presented in this guide provide a foundation for researchers to further explore the intricate relationship between chemical structure and sensory perception. Future research, including the deorphanization of more olfactory receptors and the application of advanced analytical techniques, will continue to unravel the complexities of how these potent aroma compounds are detected and interpreted.

References

- 1. Structure-odour-activity relationships of alkylpyrazines | Semantic Scholar [semanticscholar.org]

- 2. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 3. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to measure olfactory behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

Synthesis of 2-Ethenyl-6-methylpyrazine: A Technical Guide for Researchers

Introduction

2-Ethenyl-6-methylpyrazine, also known as 2-methyl-6-vinylpyrazine, is a volatile organic compound of significant interest in flavor chemistry and as a semiochemical. It is a key aroma component in a variety of roasted and thermally processed foods, contributing nutty, cocoa, and popcorn-like notes. Furthermore, it has been identified as a component of the sex pheromone of the male papaya fruit fly, Toxotrypana curvicauda. This guide provides an in-depth overview of the chemical synthesis of this compound for research purposes, focusing on a robust and widely applicable synthetic methodology.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| CAS Number | 13925-09-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 172.4 °C at 760 mmHg |

| Density | 1.017 g/cm³ |

| Refractive Index | 1.559 |

| Mass Spectrum (EI) | Major ions at m/z 120 (M+), 119, 93, 66, 53, 42, 39 |

Synthetic Approach: The Wittig Reaction

The Wittig reaction is a reliable and high-yielding method for the synthesis of alkenes from carbonyl compounds. For the preparation of this compound, the key precursor is 2-acetyl-6-methylpyrazine, which is commercially available. The overall reaction transforms the acetyl group into a vinyl group.

The synthesis can be conceptually divided into two main stages: the preparation of the Wittig reagent (a phosphorus ylide) and the subsequent reaction of the ylide with the pyrazine ketone.

Figure 1: Overview of the Wittig synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Wittig reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Acetyl-6-methylpyrazine | 23787-80-6 | 136.15 |

| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 |

| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | 64.06 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

| Diethyl ether | 60-29-7 | 74.12 |

| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 2: Wittig Reaction with 2-Acetyl-6-methylpyrazine

-

Dissolve 2-acetyl-6-methylpyrazine (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of 2-acetyl-6-methylpyrazine dropwise to the freshly prepared Wittig reagent at room temperature.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the product and remove the solvent to yield pure this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the Wittig reaction is a highly effective method, other synthetic strategies have been reported for the synthesis of vinylpyrazines. These include:

-

Hoffmann Elimination: This method involves the exhaustive methylation of a primary amine precursor, 2-(1-aminoethyl)-6-methylpyrazine, followed by elimination with a base to form the alkene.

-

Mannich Reaction: While less common for this specific transformation, the Mannich reaction could potentially be adapted to introduce a vinyl precursor.[1]

-

Dehydrogenation: The catalytic dehydrogenation of 2-ethyl-6-methylpyrazine can also yield the desired vinylpyrazine.

Conclusion

The synthesis of this compound is readily achievable in a research laboratory setting. The Wittig reaction, starting from commercially available 2-acetyl-6-methylpyrazine, offers a reliable and well-understood pathway to this important flavor and pheromone compound. The detailed protocol and workflow provided in this guide are intended to facilitate the successful synthesis and purification of this compound for further research and development in the fields of food science, chemical ecology, and drug discovery.

References

Physical and chemical properties of 2-Ethenyl-6-methylpyrazine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethenyl-6-methylpyrazine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

General and Chemical Properties

This compound, also known as 2-methyl-6-vinylpyrazine, is a member of the pyrazine family.[1] Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[2] This compound has been identified in natural sources such as tobacco (Nicotiana tabacum).[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-6-vinyl pyrazine, 6-methyl-2-vinylpyrazine | [3][4] |

| CAS Number | 13925-09-2 | [1][3][4] |

| Molecular Formula | C₇H₈N₂ | [1][3][4] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Not explicitly stated, but related pyrazines are colorless to slightly yellow liquids.[5][6] | |

| Odor | Hazelnut, nutty | [3] |

Physical and Thermodynamic Properties

The following table summarizes key physical and thermodynamic data for this compound. Note that some values are estimated.

| Property | Value | Source |

| Boiling Point | 172.00 to 173.00 °C @ 760.00 mm Hg (est.) | [3] |

| Vapor Pressure | 1.775 mmHg @ 25.00 °C (est.) | [3] |

| Flash Point | 147.00 °F (63.70 °C) (est.) | [3] |

| Solubility | Soluble in alcohol. Water solubility: 6522 mg/L @ 25 °C (est.) | [3] |

| logP (o/w) | 1.043 (est.) | [3] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Data Type | Information | Source |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available through the NIST Chemistry WebBook. | [4] |

| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR data have been used for the characterization of related pyrazine isomers. | [7] |

| Gas Chromatography | Kovats Retention Index data is available.[1] GC-MS is a key analytical technique for its identification.[7][8] |

Experimental Protocols

Synthesis of this compound

A "one-pot" reaction using microwaves has been mentioned as a method for the synthesis of 2-methyl-6-vinylpyrazine.[3] While the specific details of this protocol are not provided in the search results, a general approach to pyrazine synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Greener synthesis approaches may utilize catalysts like t-BuOK in aqueous methanol.

A general procedure for pyrazine synthesis is as follows:

-

Dissolve the dicarbonyl compound (e.g., a benzil derivative) in a suitable solvent like aqueous methanol in a reaction flask.

-

Add the diamine (e.g., ethylene diamine) and a catalytic amount of a base (e.g., t-BuOK).

-

Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether and ethyl acetate).

Analytical Characterization

The characterization of this compound and its isomers typically involves a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for separating and identifying volatile compounds like pyrazines. Analysis can be performed on both polar (e.g., DB-WAX) and non-polar (e.g., HP-5ms) columns to ensure accurate identification.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation of pyrazine isomers. For instance, a Chiralpak AD-H column with mobile phases like cyclohexane/isopropanol has been used effectively.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of proton and carbon signals is achieved through 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments, which are essential for unambiguous structure elucidation.[7]

Visualizations

Generalized Pyrazine Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of pyrazine derivatives.

Analytical Workflow for Compound Characterization

Caption: A typical analytical workflow for the characterization of this compound.

Safety Information

For this compound, the following hazard statements and precautionary measures have been noted.[9]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use it only in a well-ventilated area with appropriate personal protective equipment.[9]

References

- 1. This compound | C7H8N2 | CID 518838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438) - FooDB [foodb.ca]

- 3. 2-methyl-6-vinyl pyrazine, 13925-09-2 [thegoodscentscompany.com]

- 4. Pyrazine, 2-ethenyl-6-methyl- [webbook.nist.gov]

- 5. 2-Ethyl-6-methylpyrazine | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine, 2-ethenyl-6-methyl- [webbook.nist.gov]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Aroma Profile of 2-Ethenyl-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenyl-6-methylpyrazine, also known as 2-methyl-6-vinylpyrazine, is a heterocyclic aroma compound belonging to the pyrazine family. Pyrazines are a significant class of compounds that contribute to the characteristic aromas of a wide variety of cooked and roasted foods. This technical guide provides a comprehensive overview of the aroma profile of this compound, including its sensory descriptors, natural occurrences, and the analytical methodologies used for its characterization. While specific quantitative data for this compound is limited, this guide also presents comparative data for structurally similar pyrazines to provide a broader context for its potential sensory impact.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-6-vinylpyrazine

-

CAS Number: 13925-09-2

-

Molecular Formula: C₇H₈N₂

-

Molecular Weight: 120.15 g/mol

Aroma Profile and Sensory Descriptors

The aroma of this compound is characterized by nutty and hazelnut notes.[1][2] These descriptors place it within the desirable roasted and nutty aroma categories often sought after in the food and flavor industry.

Natural Occurrence

This compound has been identified as a volatile component in a variety of food products and other natural sources, including:

Quantitative Sensory Data

Table 1: Odor Thresholds of Selected Alkylpyrazines in Water

| Pyrazine Compound | Odor Threshold in Water (ppb) | Aroma Descriptors |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut odor; chocolate-peanut taste |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy; chocolate taste |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato odor |

| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, somewhat "grassy" |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes |

| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes |

Source: Data compiled from Leffingwell & Associates[9]

Experimental Protocols for Aroma Profile Analysis

The characterization of the aroma profile of this compound and other volatile compounds typically involves a combination of extraction, separation, and identification techniques.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the food matrix. Common techniques for isolating volatile pyrazines include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above a sample to adsorb volatile compounds.

-

Simultaneous Distillation-Extraction (SDE): A technique that combines steam distillation and solvent extraction to isolate volatile and semi-volatile compounds.

-

Liquid-Liquid Extraction (LLE): A classic method involving the partitioning of compounds between two immiscible liquid phases.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine the sensory relevance of individual volatile compounds in a complex mixture.

-

Principle: The effluent from the gas chromatography column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

-

Procedure:

-

A prepared extract of the sample is injected into the GC.

-

As compounds elute from the column, they are simultaneously detected by the MS and sniffed by a panelist.

-

The panelist records the retention time, intensity, and a descriptor for each odor perceived.

-

By correlating the retention times from the olfactometry data with the mass spectrometry data, specific aroma-active compounds can be identified.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of volatile compounds.

-

Principle: The gas chromatograph separates the volatile compounds in a sample, and the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Procedure:

-

The extracted volatile fraction is injected into the GC-MS system.

-

Compounds are separated on a capillary column.

-

Eluted compounds are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification.

-

Quantification can be achieved by using an internal standard.

-

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of pyrazines.

Caption: General workflow for the extraction and analysis of pyrazines from food samples.

Caption: Detailed protocol for Gas Chromatography-Olfactometry (GC-O) analysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the olfactory signaling pathways that are activated by this compound. The perception of odorants is a complex process involving the interaction of the volatile molecule with a large family of olfactory receptors in the nasal epithelium. The unique combination of receptors activated by a specific odorant determines its perceived smell. Further research, potentially involving techniques like calcium imaging of olfactory sensory neurons or heterologous expression of olfactory receptors, would be required to elucidate the specific receptors and downstream signaling cascades involved in the perception of this compound.

Conclusion

This compound is a pyrazine derivative that contributes nutty and hazelnut aroma notes to a variety of foods. While its presence has been confirmed in several food matrices, a specific odor threshold has yet to be reported. The analytical techniques of Gas Chromatography-Olfactometry and Gas Chromatography-Mass Spectrometry are essential for its identification and sensory characterization. Further research is needed to quantify its odor threshold and to understand the specific olfactory receptors and signaling pathways involved in its perception. This information would be highly valuable for the food and flavor industries in the development of new products with desirable roasted and nutty aroma profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-methyl-6-vinyl pyrazine [flavscents.com]

- 3. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. Cas 13925-09-2,2-METHYL-6-VINYLPYRAZINE | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 9. Pyrazines [leffingwell.com]

Preliminary Bioactivity Screening of Pyrazine Derivatives: A Technical Guide

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry.[1] Its derivatives have attracted considerable attention from researchers due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive overview of the preliminary bioactivity screening of pyrazine derivatives, offering detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways to aid researchers, scientists, and drug development professionals.

Anticancer Activity

Pyrazine derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against a wide array of human cancer cell lines.[3][4] The mechanisms underlying their antitumor activity are diverse, frequently involving the inhibition of critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.[1]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against several human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | Compound 14c | A549 (Lung) | 6.39 - 74.9 (Range for series) | [5] |

| PC-3 (Prostate) | " | [5] | ||

| MCF-7 (Breast) | " | [5] | ||

| [2][5][6]triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [7][8] |

| MCF-7 (Breast) | 1.05 ± 0.17 | [7][8] | ||

| Hela (Cervical) | 1.28 ± 0.25 | [7][8] | ||

| 3-Amino-pyrazine-2-carboxamide | Compound 18i | NCI-H520 (Lung) | 26.69 | [6] |

| SNU-16 (Gastric) | 1.88 | [6] | ||

| KMS-11 (Myeloma) | 3.02 | [6] | ||

| SW-780 (Bladder) | 2.34 | [6] | ||

| MDA-MB-453 (Breast) | 12.58 | [6] | ||

| Chalcone–pyrazine Hybrid | Compound 51 | MCF-7 (Breast) | 0.012 | [3] |

| A549 (Lung) | 0.045 | [3] | ||

| DU-145 (Prostate) | 0.33 | [3] | ||

| Hederagenin–pyrazine Hybrid | Compound 314 | A549 (Lung) | 3.45 | [9] |

| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal) | 11 | [10] |

| HepG2 (Liver) | 13 | [10] | ||

| MCF-7 (Breast) | 11 | [10] | ||

| A375 (Melanoma) | 11 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[12]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Pyrazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and adjust the cell suspension to a density of 2 x 10⁵ cells/well. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in the culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug, e.g., Doxorubicin).[10]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.[13]

Visualization: General Cytotoxicity Screening Workflow

Caption: Workflow for determining the in vitro cytotoxicity of pyrazine derivatives using the MTT assay.

Antimicrobial Activity

Pyrazine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[14] Their mechanisms of action can vary, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[13]

Data Presentation: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazine derivatives against various bacterial and fungal strains. A lower MIC value indicates stronger antimicrobial activity.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | [15] |

| Escherichia coli | 16 | [15] | ||

| Pyrazine-2-carboxylic acid | Compound P10 | Candida albicans | 3.125 | [16] |

| Compound P4 | Candida albicans | 3.125 | [16] | |

| Compound P9 | Escherichia coli | 50 | [16] | |